

2-Propylquinoline-4-carboxylic acid chemical properties

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Compound of Interest

Compound Name: **2-Propylquinoline-4-carboxylic acid**

Cat. No.: **B180115**

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An In-depth Technical Guide to **2-Propylquinoline-4-carboxylic Acid**

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis protocols, and potential biological activities of **2-Propylquinoline-4-carboxylic acid**. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, synthetic organic chemistry, and materials science.

Core Chemical Properties

2-Propylquinoline-4-carboxylic acid is a derivative of the quinoline scaffold, a heterocyclic aromatic compound that is a core structure in many biologically active molecules. The presence of the carboxylic acid group at the 4-position and a propyl group at the 2-position defines its specific chemical nature and potential for further functionalization.

Table 1: Physicochemical Properties of **2-Propylquinoline-4-carboxylic acid**

| Property | Value | Citation |
|-------------------|---|---|
| IUPAC Name | 2-propylquinoline-4-carboxylic acid | [1] |
| Synonyms | 2-propyl-4-quinolinecarboxylic acid | [2] |
| CAS Number | 1019-03-0 | [1] [2] |
| Molecular Formula | C ₁₃ H ₁₃ NO ₂ | [2] |
| Molecular Weight | 215.25 g/mol | [2] |
| InChI | InChI=1S/C13H13NO2/c1-2-5-9-8-11(13(15)16)10-6-3-4-7-12(10)14-9/h3-4,6-8H,2,5H2,1H3,(H,15,16) | [2] |
| InChI Key | GHWNIFKWPIVEPC-UHFFFAOYSA-N | [2] |
| Purity (Typical) | ≥97% | [2] |

Note: Properties such as melting point, boiling point, and solubility are not readily available in the cited literature and would require experimental determination.

Spectroscopic Data (Expected)

While specific spectra for **2-Propylquinoline-4-carboxylic acid** are not provided in the search results, the expected characteristics can be inferred from the known spectral properties of carboxylic acids and quinoline derivatives.[\[3\]](#)[\[4\]](#)

Table 2: Expected Spectroscopic Characteristics

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |
|--|---|--|
| Infrared (IR) | O-H stretch (very broad) | 2500 - 3300 cm^{-1} ^{[3][4]} |
| C=O stretch | 1710 - 1760 cm^{-1} ^[3] | |
| Aromatic C=C and C-H stretches | ~1450-1600 cm^{-1} and ~3000-3100 cm^{-1} , respectively | |
| ^1H NMR | -COOH proton (singlet, broad) | ~12 δ ^{[3][4]} |
| Aromatic protons (quinoline ring) | 7.5 - 8.7 δ | |
| Propyl group protons (-CH ₂ -CH ₂ -CH ₃) | ~2.8-3.0 δ (triplet, α -CH ₂), ~1.7-1.9 δ (sextet, β -CH ₂), ~0.9-1.1 δ (triplet, γ -CH ₃) | |
| ^{13}C NMR | Carboxyl carbon (-COOH) | 165 - 185 δ ^{[3][4]} |
| Aromatic carbons (quinoline ring) | 115 - 150 δ | |
| Propyl group carbons (-CH ₂ -CH ₂ -CH ₃) | ~14 δ (γ -CH ₃), ~23 δ (β -CH ₂), ~40 δ (α -CH ₂) | |

Experimental Protocols

Synthesis via Doebner Reaction

The Doebner reaction is a well-established three-component method for synthesizing quinoline-4-carboxylic acids.^[5] It involves the condensation of an aniline, an aldehyde, and pyruvic acid.

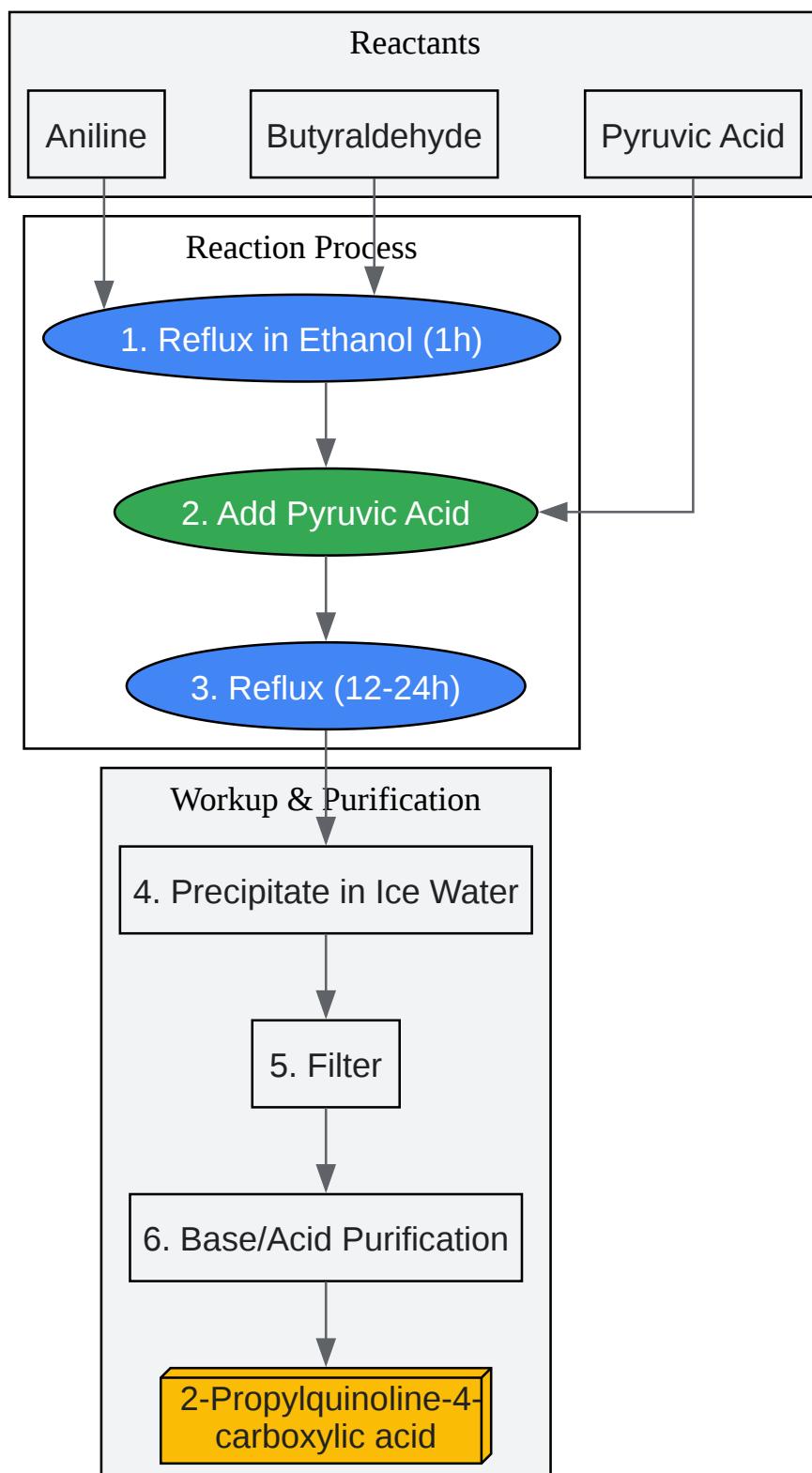
Reactants:

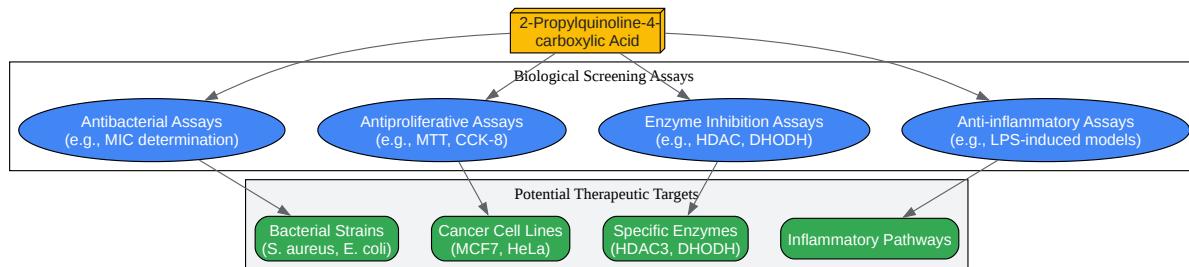
- Aniline
- Butyraldehyde (to provide the 2-propyl group)
- Pyruvic acid

- Solvent (e.g., Ethanol)
- Catalyst (optional, e.g., Trifluoroacetic acid)

Methodology:

- An equimolar mixture of aniline and butyraldehyde is prepared in a round-bottom flask containing ethanol as the solvent.
- The mixture is heated under reflux for approximately 1 hour to facilitate the formation of the corresponding Schiff base intermediate.
- A slight molar excess (e.g., 1.5 equivalents) of pyruvic acid is added to the reaction mixture, along with a catalytic amount of trifluoroacetic acid.[\[6\]](#)
- The reaction is then refluxed for an extended period (typically 12-24 hours), with progress monitored by Thin-Layer Chromatography (TLC).[\[6\]](#)
- Upon completion, the reaction mixture is cooled to room temperature and poured into ice water with vigorous stirring to precipitate the crude product.[\[6\]](#)
- The solid is collected by filtration. For purification, the crude product is dissolved in an aqueous potassium carbonate solution and filtered to remove insoluble impurities.
- The filtrate is then acidified with a suitable acid (e.g., HCl) to a pH of 5-6, causing the **2-Propylquinoline-4-carboxylic acid** to precipitate.[\[7\]](#)
- The purified product is collected by filtration, washed with cold water, and dried under vacuum.
- Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).





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